![molecular formula C22H26ClNO2 B2896925 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride CAS No. 1029985-09-8](/img/structure/B2896925.png)
3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride
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Description
3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride is a useful research compound. Its molecular formula is C22H26ClNO2 and its molecular weight is 371.91. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Cyclization Reactions
Research on the synthesis of various substituted benz[f]isoquinolines, such as the cyclization of ethyl cyanoacetate with salicylaldehyde derivatives in the presence of ammonium acetate, provides foundational knowledge for synthesizing complex structures like 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride. These processes highlight the importance of selecting appropriate ketones and conditions to achieve the desired cyclization and substitution patterns (Sakurai, Midorikawa, & Hashimoto, 1970).
Chemical Rearrangements and Structural Analysis
Studies on the thermal rearrangement of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate offer insights into the structural transformations that can occur in complex organic compounds, which may be relevant for understanding the behavior of benzo[f]isoquinoline derivatives under various conditions. These investigations provide a basis for predicting the reactivity and stability of such compounds (Bradbury, Gilchrist, & Rees, 1982).
Potential for Biological Activity
The synthesis and evaluation of 6-alkyl-12-formyl-5,6-dihydroindolol[2,1-a]isoquinolines demonstrate the potential for benzo[f]isoquinoline derivatives to exhibit biological activity, including binding to the estrogen receptor and exhibiting cytostatic activity. This suggests the possibility of exploring 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride for similar biological applications (Polossek, Ambros, von Angerer, Brandl, Mannschreck, & von Angerer, 1992).
properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl]-2,4,5,6-tetrahydro-1H-benzo[f]isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2.ClH/c1-24-19-8-10-20(11-9-19)25-15-14-23-13-12-22-18(16-23)7-6-17-4-2-3-5-21(17)22;/h2-5,8-11H,6-7,12-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYIGWOLJDOLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCC3=C(C2)CCC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride |
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